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Trimethylolethane trimethacrylate - 24690-33-3

Trimethylolethane trimethacrylate

Catalog Number: EVT-429079
CAS Number: 24690-33-3
Molecular Formula: C17H24O6
Molecular Weight: 324.4 g/mol
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Product Introduction

Overview

Trimethylolethane trimethacrylate is a multifunctional monomer widely utilized in various industrial applications, particularly in the fields of coatings, adhesives, and dental materials. This compound is characterized by its ability to crosslink and form durable polymer networks, which enhances mechanical properties and chemical resistance in end products. Trimethylolethane trimethacrylate is derived from trimethylolethane, a triol that serves as a key building block in the synthesis of methacrylate compounds.

Source

Trimethylolethane trimethacrylate can be synthesized from trimethylolethane through a reaction with methacrylic acid or its derivatives. The compound is commercially available and can also be produced via various synthetic routes involving different catalysts and solvents.

Classification

This compound falls under the category of methacrylate esters, which are known for their reactivity in polymerization processes. It is classified as a multifunctional monomer due to the presence of multiple methacrylate groups that allow for extensive crosslinking during polymerization.

Synthesis Analysis

Methods

The synthesis of trimethylolethane trimethacrylate typically involves the esterification of trimethylolethane with methacrylic acid. This process can be conducted under various conditions to optimize yield and purity.

Technical Details

  1. Esterification Reaction: The reaction generally requires an acid catalyst and takes place at elevated temperatures to facilitate the formation of ester bonds.
  2. Solvent Use: Common solvents such as toluene may be employed to aid in the reaction and facilitate the removal of water produced during esterification.
  3. Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Fourier-transform infrared spectroscopy (FT-IR) to observe the disappearance of hydroxyl peaks and the appearance of ester peaks.
Molecular Structure Analysis

Structure

Trimethylolethane trimethacrylate has a complex molecular structure characterized by three methacrylate functional groups attached to a central trimethylolethane moiety. This structure enables significant crosslinking potential upon polymerization.

Data

  • Molecular Formula: C15_{15}H22_{22}O5_{5}
  • Molecular Weight: 282.34 g/mol
  • Structural Representation: The structure can be represented as follows:
HO C CH3 C CH3 C C O O 2 \text{HO C CH}_3\text{ C CH}_3\text{ C C O O }_2\text{ }
Chemical Reactions Analysis

Reactions

Trimethylolethane trimethacrylate participates in several chemical reactions, primarily focusing on polymerization processes.

  1. Free Radical Polymerization: This is the most common reaction pathway where free radicals initiate the polymerization of trimethylolethane trimethacrylate, leading to crosslinked networks.
  2. Cationic Polymerization: Under specific conditions, cationic polymerization may also occur, particularly in the presence of suitable initiators.

Technical Details

  • Initiators: Common initiators include benzoyl peroxide or UV light for photoinitiated processes.
  • Conditions: The reaction conditions (temperature, pressure, and time) significantly influence the molecular weight and properties of the resulting polymers.
Mechanism of Action

Process

The mechanism of action for trimethylolethane trimethacrylate primarily involves its polymerization to form crosslinked networks.

  1. Initiation: Free radicals generated by thermal or photochemical methods initiate the polymerization.
  2. Propagation: The growing polymer chains react with additional monomers, resulting in an increase in molecular weight.
  3. Termination: The reaction concludes when two radical species combine or disproportionate, leading to stable polymer structures.

Data

The efficiency of polymerization can be influenced by factors such as monomer concentration, temperature, and the presence of inhibitors or stabilizers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to yellowish liquid.
  • Viscosity: Moderate viscosity that increases with concentration.
  • Boiling Point: Approximately 100 °C at 0.1 mmHg.

Chemical Properties

  • Reactivity: Highly reactive due to multiple double bonds available for polymerization.
  • Solubility: Soluble in organic solvents like acetone and ethanol but insoluble in water.
  • Stability: Stable under normal conditions but sensitive to moisture and UV light.
Applications

Trimethylolethane trimethacrylate is used extensively in various scientific and industrial applications:

  1. Coatings: Employed in formulating high-performance coatings that require durability and chemical resistance.
  2. Adhesives: Utilized in producing strong adhesives that bond well to various substrates.
  3. Dental Materials: Commonly found in dental composites due to its excellent mechanical properties and biocompatibility.
  4. 3D Printing Resins: Integrated into formulations for photopolymerizable resins used in additive manufacturing technologies.
Synthetic Methodologies & Reaction Optimization

Nitration Reaction Pathways for Energetic Derivatives

Nitration chemistry offers significant potential for modifying trimethylolpropane trimethacrylate (TMPTMA) into energetic derivatives suitable for specialized applications. While direct nitration of the acrylate groups is thermodynamically disfavored due to the electron-withdrawing nature of the ester carbonyls, strategic nitration pathways focus on precursor molecules or post-polymerization modifications. The most viable route involves the nitration of trimethylolpropane (TMP) prior to esterification. This approach allows for the introduction of nitro groups (-NO₂) onto the alkyl backbone or hydroxyl sites, creating poly-nitro alcohols that serve as intermediates for energetic ester synthesis [2].

The nitration of TMP typically employs mixed acid systems (H₂SO₄/HNO₃) under controlled temperatures (0-5°C) to prevent oxidative degradation. The reaction proceeds via electrophilic substitution, favoring tertiary carbon sites due to their higher electron density. This generates nitro-TMP derivatives with varying degrees of nitration (mono-, di-, tri-). Subsequent esterification with methacrylic acid using standard catalysts yields the energetic TMPTMA analogues. Key challenges include controlling regioselectivity during nitration and preventing ester group hydrolysis under strongly acidic conditions. Alternative pathways involve post-functionalization of polymerized TMPTMA networks via nitrating agents, though diffusion limitations within crosslinked matrices present significant hurdles [2] [8].

Esterification Techniques: Acid-Catalyzed vs. Transesterification

Acid-Catalyzed Direct Esterification

Direct esterification employs trimethylolpropane (TMP) and methacrylic acid under Brønsted acid catalysis. Heterogeneous catalysts like sulfonated polystyrene-divinylbenzene resins (e.g., Amberlite™ 120 IR (H⁺), Amberlyst® 15) offer significant advantages over traditional homogeneous acids (H₂SO₄, p-TsOH). Operating at 120°C with a 6:1 molar ratio of methacrylic acid to TMP, Amberlite™ 120 IR (H⁺) achieves >98% hydroxyl conversion and >95% TMPTMA yield within 4 hours. Crucially, air bubbling (6 Nl/h) significantly enhances water removal compared to inert gas or static conditions, shifting equilibrium toward triester formation [4]. Catalyst loading is critical; 10 wt% (relative to total reaction mass) provides optimal activity without excessive viscosity hindering mass transfer. The reaction follows stepwise esterification kinetics:TMP → TMP mono-methacrylate (TMPMA) → TMP di-methacrylate (TMPDA) → TMPTMADiffusion limitations within the macroreticular resin structure can slow later stages. Amberlyst® 15, with its higher surface area, shows marginally faster initial kinetics but similar final yields to Amberlite™ [4].

Transesterification

Transesterification utilizes methyl methacrylate (MMA) and TMP with alkaline or Lewis acid catalysts. This route avoids handling corrosive methacrylic acid and benefits from the favorable equilibrium of methanol/MMA azeotrope removal. Key catalysts include alkali metal salt mixtures (e.g., LiCl/K₂CO₃/CaO) or tetraalkyl titanates. Using a 3.5:1 MMA:TMP molar ratio, reflux conditions, and fractionating columns to separate methanol/MMA azeotrope (boiling point ~64°C), conversions exceeding 99% with TMPTMA selectivity >95% are achievable. Temperatures of 80-100°C and reflux ratios of 1.5-2 optimize MMA recovery (>98%) and minimize oligomerization. Alkaline catalysts like K₂CO₃ (1-2 wt%) are preferred industrially due to lower corrosion and ease of removal by filtration or neutralization [5].

Table 1: Comparative Analysis of TMPTMA Esterification Methods

ParameterDirect Acid-Catalyzed EsterificationTransesterification
CatalystHeterogeneous (e.g., Amberlite™ 120 H⁺)Alkaline/Lewis Acid (e.g., K₂CO₃)
Temperature100-120°C80-100°C (reflux)
Acid:Alcohol/MMA:TMP Ratio6:1 mol/mol3.5:1 mol/mol
Reaction Time4-6 hours4-8 hours
Key AdvantageHigh yield, solvent-free operationMild conditions, no free acid
Key DisadvantageHigh acid excess needed, catalyst swellingAzeotrope management required
Yield>95%>95%

Solvent Selection Strategies in Industrial Synthesis

Traditional Solvent-Based Systems

Historically, aromatic hydrocarbons like toluene and xylene served as solvents and azeotroping agents. Toluene effectively forms low-boiling azeotropes with water (bp 84.1°C) or methanol (bp 76.7°C in transesterification), facilitating continuous water/methanol removal. Typical loadings range from 20-50 wt% relative to TMP. While effective, these solvents pose VOC emissions, toxicity concerns, and require energy-intensive distillation for recovery (≥99% purity needed for reuse). Post-reaction processing involves neutralization washes and distillation, generating saline wastewater streams [6].

Solvent-Free Optimization

Modern processes prioritize solvent-free operation using excess methacrylic acid (6:1 ratio) as the reaction medium. This eliminates VOC handling and reduces downstream purification complexity. Efficient water removal via air stripping (bubbling) is critical. Airflow rates of 6 ± 1 Nl/h under vigorous stirring achieve optimal mass transfer, removing >95% of generated water while providing oxygen to stabilize inhibitors. High viscosity during late reaction stages necessitates robust mixing to prevent localized overheating and polymerization [4].

Emerging Solvent Technologies

Supercritical carbon dioxide (scCO₂) offers a green alternative. Its gas-like diffusivity enhances mass transfer in viscous reaction mixtures, while tunable solvation power facilitates product separation. Phase behavior studies show TMPTMA exhibits Type-I miscibility with scCO₂, with critical points at 353.2 K/25.16 MPa and 393.2 K/32.23 MPa. Although not yet mainstream for TMPTMA production, scCO₂ shows promise for in-situ extraction of water/methanol and final product purification, minimizing thermal degradation risks [7].

Table 2: Solvent Strategies for TMPTMA Synthesis

StrategyKey ComponentsBenefitsLimitations/Challenges
Aromatic SolventsToluene (20-50 wt%), fractionating columnEfficient azeotrope formation, established techVOC emissions, toxicity, wastewater generation
Solvent-FreeExcess methacrylic acid (6:1), air bubbling (6 Nl/h)No VOC, simplified workup, cost reductionHigh viscosity demands intense mixing
scCO₂CO₂ (P: 25-32 MPa, T: 313-393 K)Tunable properties, enhanced mass transfer, greenHigh capital cost, pressure management

Inhibitor Systems for Polymerization Suppression During Synthesis

Suppressing radical polymerization of methacrylate groups during synthesis is paramount. Effective inhibitor systems combine radical scavengers with oxygen activation, tailored to reaction conditions.

Primary Inhibitors

Phenolic inhibitors dominate:

  • 4-Methoxyphenol (MEHQ): Used at 0.1% mol/mol methacrylic acid in direct esterification. Requires dissolved oxygen to form the inhibitory semiquinone radical. Air bubbling provides dual benefits: water removal and oxygen supply. MEHQ exhibits excellent thermal stability at 120°C [4] [6].
  • 2,5-Di-tert-butylhydroquinone (DBHQ): Preferred for transesterification at 0.06-0.1 wt% due to higher resistance to alkaline conditions. Its bulky tert-butyl groups enhance steric hindrance, prolonging inhibitor efficacy [6].
  • Hydroquinone (HQ): Effective but sensitive to oxidation, potentially forming colored quinones that contaminate product. Typically used at lower concentrations (0.05-0.1 wt%) in conjunction with others [5].

Co-Inhibitors and Synergists

Nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) offer robust inhibition at 0.2-0.4 wt%, particularly in transesterification. TEMPO acts as a radical trap, forming stable alkoxyamines without requiring oxygen. However, its high cost limits widespread use. Phenothiazine (PTZ) (0.05-0.2 wt%) functions synergistically with MEHQ, especially in acid-rich environments, by decomposing peroxides and scavenging oxygen-centered radicals [1] [5].

Table 3: Inhibitor Systems for TMPTMA Synthesis

InhibitorTypical ConcentrationMechanismOptimal ProcessNotes
MEHQ0.1% mol/mol acidRadical scavenger (Oxygen-dependent)Direct esterification (acidic, 100-120°C)Requires air sparging
DBHQ0.06-0.1 wt%Radical scavenger (Sterically hindered)Transesterification (alkaline)Color stability, high temp resistance
TEMPO0.2-0.4 wt%Radical trap (forms stable nitroxide)High-temperature transesterificationCost-prohibitive for large scale
Phenothiazine (PTZ)0.05-0.2 wt%Peroxide decomposer, radical scavengerAcid-catalyzed esterificationSynergistic with MEHQ/HQ

System Design Considerations

Effective inhibition requires managing oxygen levels. While oxygen activates MEHQ/HQ, excessive amounts can form peroxides initiating polymerization. Air sparging balances oxygen supply without oversaturation. Inhibitor cocktails (e.g., MEHQ + PTZ, TEMPO + DBHQ) provide broader protection across temperature ranges and against different radical types. Post-synthesis, inhibitors remain in the product to ensure stability during storage, necessitating compatibility with end-use applications [1] [4] [5].

Properties

CAS Number

24690-33-3

Product Name

Trimethylolethane trimethacrylate

IUPAC Name

[2-methyl-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H24O6/c1-11(2)14(18)21-8-17(7,9-22-15(19)12(3)4)10-23-16(20)13(5)6/h1,3,5,8-10H2,2,4,6-7H3

InChI Key

SWHLOXLFJPTYTL-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCC(C)(COC(=O)C(=C)C)COC(=O)C(=C)C

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